Cas no 178949-81-0 (L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-)

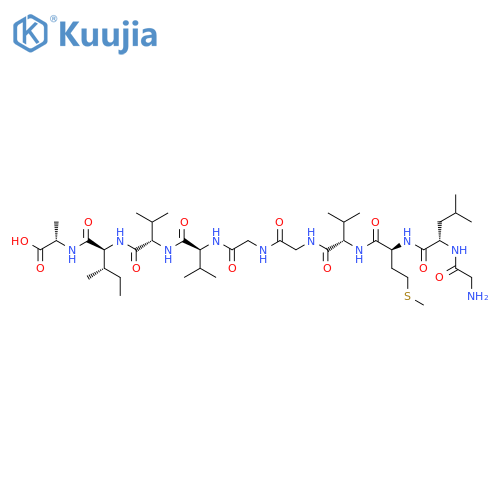

178949-81-0 structure

商品名:L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-

CAS番号:178949-81-0

MF:C41H74N10O11S

メガワット:915.151669025421

MDL:MFCD18782294

CID:113019

PubChem ID:9988345

L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl- 化学的及び物理的性質

名前と識別子

-

- L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-

- Amyloid [beta]-Protein (33-42)

- β-Amyloid: 33-42

- A4 Protein Precursor770 (704-713), APP770 (704-713)

- AMyloid b-Protein (33-42)

- Amyloid β-Protein (33-42) Amyloid β

- APP770 (704-713)

- GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA

- H-GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA-OH

- SS-AMYLOID: 33-42

- GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA: GLMVGGVVIA

- β-Amyloid (33-42)

- BETA-AMYLOID (33-42)

- Amyloid β-Protein (33-42)

- AMYLOID BETA-PROTEIN (33-42)

- A4 PROTEIN PRECURSOR770 (704-713)

- AMYLOID BETA

- (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

- 178949-81-0

- AMYLOID BETA/A4 PROTEIN PRECURSOR770 (704-713)

-

- MDL: MFCD18782294

- インチ: InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62)/t24-,25-,26-,27-,31-,32-,33-,34-/m0/s1

- InChIKey: BTMBQGFLPKEANW-IYEOHQHLSA-N

- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC(CNC(CNC([C@@H](NC([C@@H](NC([C@@H](NC(CN)=O)CC(C)C)=O)CCSC)=O)C(C)C)=O)=O)=O)C(C)C)=O)C(C)C)=O)C(N[C@H](C(O)=O)C)=O)C

計算された属性

- せいみつぶんしりょう: 914.52600

- どういたいしつりょう: 914.52592439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 21

- 重原子数: 63

- 回転可能化学結合数: 38

- 複雑さ: 1580

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 351Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- PSA: 350.52000

- LogP: 2.70730

L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB545075-1 mg |

Amyloid b-Protein (33-42) Trifluoroacetate; . |

178949-81-0 | 1mg |

€271.50 | 2023-04-14 | ||

| A2B Chem LLC | AE99057-1mg |

AMYLOID BETA-PROTEIN (33-42) |

178949-81-0 | > 95% | 1mg |

$348.00 | 2024-04-20 | |

| A2B Chem LLC | AE99057-5mg |

AMYLOID BETA-PROTEIN (33-42) |

178949-81-0 | > 95% | 5mg |

$569.00 | 2024-04-20 | |

| A2B Chem LLC | AE99057-10mg |

AMYLOID BETA-PROTEIN (33-42) |

178949-81-0 | > 95% | 10mg |

$752.00 | 2024-04-20 | |

| abcr | AB545075-1mg |

Amyloid b-Protein (33-42) Trifluoroacetate; . |

178949-81-0 | 1mg |

€287.00 | 2025-02-16 |

L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl- 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

178949-81-0 (L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-) 関連製品

- 17351-32-5(N-Formyl-Met-Ala-Ser)

- 144189-71-9(β-Amyloid (22-35))

- 131602-53-4(β-Amyloid (25-35))

- 1999-43-5(DL-Alanyl-DL-methionine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:178949-81-0)L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-

清らかである:99%

はかる:1mg

価格 ($):161.0